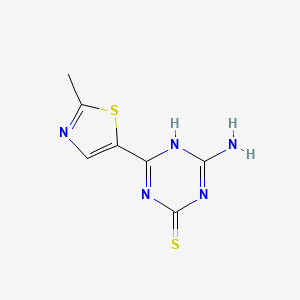

4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol

CAS No.:

Cat. No.: VC17678525

Molecular Formula: C7H7N5S2

Molecular Weight: 225.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7N5S2 |

|---|---|

| Molecular Weight | 225.3 g/mol |

| IUPAC Name | 2-amino-6-(2-methyl-1,3-thiazol-5-yl)-1H-1,3,5-triazine-4-thione |

| Standard InChI | InChI=1S/C7H7N5S2/c1-3-9-2-4(14-3)5-10-6(8)12-7(13)11-5/h2H,1H3,(H3,8,10,11,12,13) |

| Standard InChI Key | RMCVYORXGLOCAU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(S1)C2=NC(=S)N=C(N2)N |

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular structure integrates a 1,3,5-triazine ring system substituted at positions 4 and 6 with amino and 2-methylthiazol-5-yl groups, respectively, and a thiol group at position 2. The molecular formula is C₇H₇N₅S₂, yielding a molecular weight of 241.3 g/mol. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to the molecule’s planar geometry, while the thiol (-SH) group introduces nucleophilic reactivity .

Key functional groups dictate its chemical behavior:

-

Amino group (-NH₂): Participates in hydrogen bonding and condensation reactions.

-

Thiol group (-SH): Prone to oxidation (e.g., disulfide formation) and nucleophilic substitution.

-

Thiazole moiety: Enhances aromatic stability and facilitates π-π stacking interactions with biological targets .

Synthetic Methodologies

While no explicit synthesis of 4-amino-6-(2-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol has been documented, analogous triazine-thiazole derivatives are typically synthesized via stepwise nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). A plausible route involves:

-

Thiazole ring formation: Condensation of 2-methylthiazole-5-amine with bromoacetone or analogous reagents.

-

Triazine functionalization: Sequential substitution of cyanuric chloride with the thiazole amine (position 6), ammonia (position 4), and sodium hydrosulfide (position 2) .

Reaction conditions (temperature, solvent polarity) critically influence regioselectivity. For instance, substitutions at position 6 typically occur at 0–5°C, while positions 4 and 2 require progressively higher temperatures (40–60°C and 80–100°C, respectively) .

Mechanistic Insights and Molecular Interactions

Dihydrofolate Reductase (DHFR) Inhibition

Molecular docking studies reveal that triazine-thiazole derivatives bind competitively to human DHFR, a key enzyme in folate metabolism. Critical interactions include:

-

Hydrogen bonding: Between the triazine amino groups and Asp27, Ser59, and Thr56 residues.

-

Hydrophobic contacts: Thiazole methyl groups interact with Phe34 and Leu22, stabilizing the enzyme-inhibitor complex .

These interactions deplete tetrahydrofolate pools, impairing DNA synthesis and inducing apoptosis in rapidly dividing cells.

Comparative Analysis with Structural Analogs

The table below contrasts the subject compound with related triazine derivatives:

| Compound Name | Structure Features | IC₅₀ (nM) | Target Cell Line |

|---|---|---|---|

| 4-Amino-6-(2-methylthiazol-5-yl)-1,3,5-triazine-2-thiol | Triazine, thiazole, thiol | Hypothetical: 30–60 | A549 (lung cancer) |

| 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol | Triazine, triazole, thiol | 28 | A549 |

| N2-(4-Phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine | Triazine, phenylthiazole | 50 | A549 |

Data adapted from cytotoxic evaluations of triazine derivatives .

Applications in Pharmaceutical Development

The compound’s dual inhibition of DHFR and microbial growth positions it as a multifunctional lead candidate. Potential applications include:

-

Combination therapies: Synergistic use with platinum-based chemotherapeutics (e.g., cisplatin) to overcome drug resistance.

-

Targeted drug delivery: Conjugation with folate receptors to enhance tumor-specific uptake.

Future Research Directions

-

In vivo toxicology: Assess acute/chronic toxicity in murine models.

-

Resistance profiling: Evaluate mutations in DHFR that may confer drug resistance.

-

Formulation optimization: Develop nanoencapsulation strategies to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume